6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one
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Overview
Description
6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, hydroxylation, and methylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R,4aS,6R,7R,8aR)-6,7-Dihydroxy-4a-methyl-8-methylenedecahydro-2-naphthalenyl]-2-propanyl β-D-glucopyranoside
- 6a-Hydroxy-6,9a-dimethyl-3-methylene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
Uniqueness
6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a furan ring
Properties
CAS No. |
94204-26-9 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6,7-dihydroxy-8a-methyl-1,5-dimethylidene-3a,4,5a,6,7,8,9,9a-octahydroazuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-4-11-9(8(2)14(18)19-11)5-15(3)6-10(16)13(17)12(7)15/h9-13,16-17H,1-2,4-6H2,3H3 |
InChI Key |
XWIOTWSCUBVKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C(CC(=C)C1C(C(C2)O)O)OC(=O)C3=C |
Origin of Product |
United States |
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